2-Fluoro-5-hydroxynicotinic acid
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Overview
Description
2-Fluoro-5-hydroxynicotinic acid is an organic compound with the molecular formula C6H4FNO3. It is a derivative of nicotinic acid, where the hydrogen atom at the 2-position is replaced by a fluorine atom, and the hydrogen atom at the 5-position is replaced by a hydroxyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-5-hydroxynicotinic acid typically involves the fluorination of 5-hydroxynicotinic acid. One common method is the direct fluorination using a fluorinating agent such as Selectfluor. The reaction is usually carried out in an organic solvent like acetonitrile under controlled temperature conditions to ensure selective fluorination at the 2-position .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow fluorination processes. These methods allow for better control over reaction parameters and can be optimized for higher yields and purity. The use of automated systems and advanced purification techniques like crystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-5-hydroxynicotinic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form 2-fluoro-5-aminonicotinic acid.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst.
Major Products Formed
Oxidation: 2-Fluoro-5-ketonicotinic acid or 2-Fluoro-5-carboxynicotinic acid.
Reduction: 2-Fluoro-5-aminonicotinic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Fluoro-5-hydroxynicotinic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: The compound is used in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Fluoro-5-hydroxynicotinic acid involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, leading to increased biological activity. The hydroxyl group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its target. These interactions can modulate various biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-5-aminonicotinic acid: Similar structure but with an amino group instead of a hydroxyl group.
5-Fluoronicotinic acid: Lacks the hydroxyl group at the 5-position.
2-Fluoro-3-hydroxynicotinic acid: Hydroxyl group at the 3-position instead of the 5-position.
Uniqueness
2-Fluoro-5-hydroxynicotinic acid is unique due to the presence of both the fluorine atom and the hydroxyl group, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups allows for unique interactions with molecular targets, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
2-fluoro-5-hydroxypyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4FNO3/c7-5-4(6(10)11)1-3(9)2-8-5/h1-2,9H,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZSHZBLHIGOXCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C(=O)O)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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